Miransertib, also known as ARQ 092 or MK-7075, is a potent and selective allosteric inhibitor of the AKT protein kinase family. [, , , , , , , , , , , , , , , , , , ] This small molecule demonstrates activity against all three isoforms of AKT (AKT1, AKT2, and AKT3). [, , , , , ] As a key component of the PI3K-AKT-mTOR signaling pathway, AKT plays a crucial role in cell growth, proliferation, survival, metabolism, and angiogenesis. [, , , , , ] Consequently, dysregulation of the AKT pathway is implicated in various human diseases, including cancer and overgrowth syndromes. [, , , , , , , , , , ] Miransertib's ability to inhibit AKT makes it a valuable tool for scientific research investigating the role of the AKT pathway in these conditions and exploring its potential as a therapeutic target.
Mechanism of Action
Miransertib acts as an allosteric inhibitor of AKT, targeting a regulatory site on the kinase rather than the ATP-binding site. [, , ] This binding mechanism allows Miransertib to selectively inhibit AKT without directly competing with ATP, resulting in potent and specific inhibition of AKT signaling. [, ] By binding to AKT, Miransertib prevents its phosphorylation and activation, effectively blocking downstream signaling events mediated by the PI3K-AKT-mTOR pathway. [, , , , , ] This inhibition disrupts crucial cellular processes regulated by AKT, leading to reduced cell proliferation, increased apoptosis, and inhibition of tumor growth. [, , , , , , ] Notably, Miransertib's mechanism of action makes it effective against both wild-type and mutated forms of AKT, highlighting its potential as a therapeutic agent for a broad range of cancers and other diseases driven by AKT pathway activation. [, , , , ]
Cancer Research:
Investigating AKT Pathway Involvement: Miransertib serves as a valuable tool to study the role of the AKT pathway in various cancers. By inhibiting AKT, researchers can assess the pathway's contribution to cancer cell proliferation, survival, metastasis, and drug resistance. [, , , , , , ]
Preclinical Evaluation of Therapeutic Potential: Miransertib's potent AKT inhibitory activity makes it a promising candidate for cancer therapy. Studies utilize Miransertib in preclinical models to evaluate its efficacy against different cancer types, including breast cancer, endometrial cancer, ovarian cancer, stomach cancer, colon cancer, melanoma, leukemia, and lymphoma. [, , , , , , , , ]
Combination Therapies: Researchers are exploring the synergistic potential of Miransertib in combination with other anticancer agents. Studies have investigated its use alongside chemotherapy, targeted therapies (e.g., anti-HER2 agents, MEK inhibitors, CDK inhibitors, PARP inhibitors), and immunotherapy. [, , , , , , ]
Overcoming Drug Resistance: The AKT pathway is implicated in resistance mechanisms to various cancer therapies. Miransertib shows promise in preclinical studies for its ability to overcome resistance to existing treatments, potentially enhancing their effectiveness. [, , , , , ]
Overgrowth Syndromes:
Proteus Syndrome: Miransertib has shown therapeutic potential in managing Proteus syndrome, a rare overgrowth disorder caused by activating mutations in AKT1. [, , , ] Studies report clinical benefits in individuals with Proteus syndrome treated with Miransertib, including improved symptoms (pain, mobility) and slowed progression of overgrowth. [, , , ]
PIK3CA-Related Overgrowth Spectrum (PROS): Similar to Proteus syndrome, Miransertib's AKT inhibitory activity makes it a potential treatment option for other overgrowth syndromes driven by hyperactivation of the PI3K-AKT pathway, such as PROS. [, ]
Applications
Leishmaniasis: Miransertib has demonstrated efficacy against Leishmania parasites in preclinical models. [] Studies suggest that it disrupts Leishmania survival by inhibiting AKT signaling in both the parasite and infected macrophages. []
Vascular Malformations: Research indicates that Miransertib shows promise in preclinical models for treating vascular malformations driven by activating mutations in the PI3K-AKT pathway. [, , , , ]
Future Directions
Clinical Trials: Continued clinical development of Miransertib for various cancer types and overgrowth syndromes is crucial. Ongoing and future trials will provide further insights into its efficacy, safety, and optimal dosing strategies. [, , , , , , , , , , , , , , , , , , ]
Biomarker Development: Identifying predictive biomarkers for Miransertib response will be essential for selecting patients who are most likely to benefit from treatment. [, , , , , , , , , , , , , , , ]
Resistance Mechanisms: Understanding the mechanisms of resistance to Miransertib will be crucial for developing strategies to overcome treatment resistance and improve long-term outcomes. [, , , , , ]
Combination Therapies: Further exploration of rational combination therapies involving Miransertib and other targeted agents, chemotherapy, or immunotherapy holds significant promise for enhancing treatment efficacy. [, , , , , , ]
Repurposing for Other Diseases: Given its mechanism of action and preclinical efficacy in other diseases like Leishmaniasis, exploring the potential of repurposing Miransertib for additional therapeutic applications is warranted. []
Related Compounds
ARQ 751
Compound Description: ARQ 751 is a potent and selective second-generation allosteric AKT inhibitor []. Like Miransertib, it targets the PI3K/AKT signaling pathway, which is often dysregulated in various cancers []. ARQ 751 possesses distinct physicochemical properties compared to Miransertib [].
Relevance: ARQ 751 is structurally related to Miransertib and exhibits similar inhibitory activity against AKT. Both compounds are being investigated for their potential as cancer therapeutics, particularly in combination with other agents like PARP inhibitors, CDK4/6 inhibitors, and chemotherapeutic agents []. The research highlights ARQ 751's enhanced anti-tumor activity when combined with these agents, suggesting a potential therapeutic advantage in treating specific cancers.
MK-4440
Compound Description: MK-4440 is a small molecule allosteric inhibitor that directly targets AKT []. Similar to Miransertib, it demonstrates efficacy in inhibiting AKT and impeding the proliferation of Non-Hodgkin Lymphoma (NHL) cells in a subtype-dependent manner [].
Relevance: Both MK-4440 and Miransertib are AKT inhibitors explored for their therapeutic potential against NHL []. The research emphasizes the synergistic effect observed when combining these AKT inhibitors with sirolimus, an mTORC1 inhibitor. This synergy suggests a promising therapeutic strategy for NHL treatment, highlighting the potential of targeting multiple points within the PI3K/Akt/mTOR pathway.
Sirolimus (Rapamycin)
Compound Description: Sirolimus, also known as rapamycin, is an mTORC1 inhibitor [, , ]. It exhibits immunosuppressive properties and is clinically used as an immunosuppressant to prevent organ transplant rejection []. Sirolimus exerts its therapeutic effects by inhibiting mTORC1, a key component of the PI3K/AKT/mTOR pathway, which regulates cell growth, proliferation, and survival [, ].
Nab-sirolimus
Compound Description: Nab-sirolimus is a novel albumin-bound nanoparticle formulation of the mTOR inhibitor sirolimus []. This formulation allows for greater tumor accumulation, enhanced mTOR target suppression, and improved antitumor effects compared to conventional mTOR inhibitors [].
Relevance: Although structurally different from Miransertib, Nab-sirolimus exhibits a synergistic effect when combined with AKT inhibitors, including Miransertib, in PI3K-mutant breast cancer cells []. This synergistic effect is attributed to their combined ability to overcome resistance mechanisms associated with single-agent treatments, effectively inhibiting the PI3K/AKT/mTOR pathway []. The research highlights the potential of Nab-sirolimus in combination therapy for cancers with PI3K mutations.
Trametinib
Compound Description: Trametinib is a highly selective, allosteric inhibitor of MEK1/MEK2 activation and kinase activity []. It is currently approved for treating melanoma, neurofibromatosis, glioma, and Langerhans cell histiocytosis [].
Lapatinib
Compound Description: Lapatinib is a reversible dual EGFR/HER2 tyrosine kinase inhibitor [, ]. It inhibits the tyrosine kinase activity of both EGFR and HER2, blocking downstream signaling pathways involved in cell growth and proliferation [].
Relevance: While Lapatinib targets EGFR/HER2 and Miransertib targets AKT, both compounds are investigated for their anti-cancer properties, particularly in the context of breast cancer [, ]. Research demonstrates that Miransertib enhances the efficacy of Lapatinib in reducing tumor growth in specific breast cancer models []. This suggests a potential for combination therapy, where inhibiting multiple signaling pathways involved in cancer cell survival and proliferation could lead to enhanced therapeutic outcomes.
Trastuzumab
Compound Description: Trastuzumab, also known as Herceptin, is a monoclonal antibody that specifically targets HER2 [, ]. It is used in treating HER2-positive breast cancer, where it binds to HER2, inhibiting its signaling and leading to tumor cell death [].
Relevance: While Trastuzumab specifically targets HER2 and Miransertib targets AKT, both compounds are investigated for their anti-cancer properties, particularly in the context of HER2-positive breast cancer []. Research shows that Miransertib enhances the efficacy of Trastuzumab in reducing tumor growth in breast cancer models []. This suggests potential for combination therapy, where inhibiting both HER2 signaling and the AKT pathway might provide a more effective strategy for treating HER2-positive breast cancer.
Paclitaxel
Compound Description: Paclitaxel is a chemotherapy drug that interferes with the cell cycle, preventing cancer cells from dividing and multiplying [, ]. It is commonly used in treating various cancers, including breast, ovarian, and lung cancers [, ].
Relevance: Paclitaxel and Miransertib target different aspects of cancer cell survival and proliferation. Paclitaxel disrupts the cell cycle, while Miransertib inhibits the AKT pathway [, ]. Research shows that combining Miransertib with Paclitaxel enhances anti-tumor activity in breast cancer models [, ]. This finding suggests potential for combination therapy, where leveraging the distinct mechanisms of action of both compounds might provide more effective cancer treatment.
Anastrozole
Compound Description: Anastrozole is an aromatase inhibitor that reduces estrogen production in the body []. It is primarily used in treating hormone receptor-positive breast cancer in postmenopausal women, where it blocks the enzyme aromatase, responsible for estrogen synthesis [].
Relevance: Anastrozole and Miransertib target different pathways involved in cancer development. Anastrozole focuses on reducing estrogen production, while Miransertib inhibits the AKT pathway []. Research demonstrates that combining Miransertib with Anastrozole exhibits a manageable safety profile and preliminary efficacy in patients with PIK3CA or AKT1-mutant, estrogen receptor-positive endometrial and ovarian cancer []. This combination therapy shows promise in addressing cancers driven by both hormonal and PI3K/AKT pathway alterations.
Palbociclib
Compound Description: Palbociclib is a highly selective inhibitor of cyclin-dependent kinases (CDKs) 4 and 6 [, , ]. These kinases are crucial in regulating the cell cycle, and their inhibition prevents cell cycle progression, leading to anti-tumor activity [, , ].
Relevance: Palbociclib and Miransertib target different pathways involved in cancer cell growth and proliferation. Palbociclib inhibits CDK4/6, while Miransertib inhibits the AKT pathway [, , ]. Research demonstrates a synergistic growth inhibitory effect when combining these compounds in brain cancer cell lines and a patient-derived tumor xenograft model harboring the AKT1-E17K mutation [, ]. This finding suggests a potential therapeutic advantage in combining these agents, effectively targeting multiple pathways crucial for cancer cell survival and proliferation.
Alpelisib
Compound Description: Alpelisib is a selective inhibitor of the PI3Kα isoform, a key component of the PI3K/AKT/mTOR pathway [, ]. It exhibits therapeutic effects by blocking PI3Kα activity, inhibiting downstream signaling cascades involved in cell growth, proliferation, and survival [, ].
Relevance: Both Alpelisib and Miransertib target the PI3K/AKT/mTOR pathway, though they act on different components [, ]. Alpelisib selectively inhibits PI3Kα, while Miransertib is a pan-AKT inhibitor [, ]. Despite targeting distinct components, combining Alpelisib with Miransertib demonstrates synergistic anti-tumor effects by effectively inhibiting the PI3K/AKT/mTOR pathway at multiple points []. This highlights the potential of combination therapy in enhancing therapeutic efficacy and overcoming resistance mechanisms in cancers driven by PI3K/AKT pathway alterations. Additionally, Alpelisib shows promise in treating PIK3CA-related overgrowth syndrome (PROS), a condition characterized by overgrowth of various tissues due to mutations in the PIK3CA gene [].
Gedatolisib
Compound Description: Gedatolisib is a potent and selective inhibitor of PI3K, targeting multiple isoforms within the PI3K family []. By inhibiting PI3K activity, Gedatolisib disrupts downstream signaling cascades involved in cell growth, proliferation, and survival [].
Relevance: Gedatolisib, similar to Miransertib, targets the PI3K/AKT/mTOR pathway, although it inhibits PI3K directly, while Miransertib inhibits AKT downstream []. Research demonstrates that combining Gedatolisib with Nab-sirolimus enhances anti-proliferative and cytotoxic effects in PI3K-mutant breast cancer cells []. This finding suggests a potential therapeutic advantage in combining these agents, effectively targeting multiple points within the PI3K/AKT/mTOR pathway and potentially overcoming resistance mechanisms.
Capivasertib
Compound Description: Capivasertib is an orally bioavailable, potent, and selective inhibitor of all three isoforms of AKT: AKT1, AKT2, and AKT3 []. It demonstrates efficacy in blocking AKT activity, disrupting downstream signaling pathways involved in cell growth, proliferation, and survival [].
Relevance: Capivasertib, like Miransertib, directly targets and inhibits AKT []. Both compounds are investigated for their anti-cancer properties in various cancer types []. Research indicates that combining Capivasertib with Nab-sirolimus enhances cell death in PI3K-mutant breast cancer cells, demonstrating a synergistic effect in targeting the PI3K/AKT/mTOR pathway []. This finding highlights the potential of combining these agents to enhance therapeutic outcomes in cancers driven by PI3K/AKT pathway alterations.
Derazantinib (ARQ 087)
Compound Description: Derazantinib, also known as ARQ 087, is a potent and selective inhibitor of fibroblast growth factor receptors (FGFRs) []. It exhibits anti-tumor activity by blocking FGFR signaling, which plays a role in tumor cell proliferation, survival, and angiogenesis [].
Relevance: Although Derazantinib targets FGFRs and Miransertib targets AKT, both compounds are investigated for their potential in treating gastrointestinal stromal tumors (GIST) []. Research suggests that combining Derazantinib with Imatinib Mesylate (IM) shows synergistic effects in GIST cell lines and preclinical models []. This finding suggests a potential therapeutic benefit in combining these agents, targeting both KIT/PDGFRA (the primary targets of IM) and FGFR signaling, which might contribute to IM resistance in GIST.
Imatinib Mesylate (IM)
Compound Description: Imatinib Mesylate (IM) is a tyrosine kinase inhibitor that specifically targets the BCR-ABL fusion protein found in chronic myeloid leukemia (CML) and KIT (CD117), often mutated in gastrointestinal stromal tumors (GIST) []. It exhibits anti-cancer effects by inhibiting the activity of these tyrosine kinases, blocking downstream signaling pathways involved in cell proliferation and survival [].
Everolimus
Compound Description: Everolimus is an mTOR inhibitor that exhibits immunosuppressive and anti-proliferative properties []. It is clinically used as an immunosuppressant to prevent organ transplant rejection and treat certain types of cancers []. Everolimus exerts its therapeutic effects by inhibiting mTOR, a key component of the PI3K/AKT/mTOR pathway, which regulates cell growth, proliferation, and survival [].
Relevance: Everolimus, similar to Sirolimus, targets the mTOR pathway and is used in treating vascular anomalies []. Despite targeting a different component of the PI3K/AKT/mTOR pathway than Miransertib, both drugs share the potential risk of opportunistic infections, particularly PJP, emphasizing the importance of careful consideration and potential prophylaxis strategies in clinical settings []. This highlights the need to weigh the benefits of these therapies against the potential risks, especially in the context of long-term treatment.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Miransertib, also known as ARQ 092, is an oral activie, potent and selective AKT inhibitor with IC50 values: 5.0 nM (AKT1); 4.5 nM (AKT2); 16 nM (AKT3). ARQ 092 binds to and inhibits the activity of AKT in a non-ATP competitive manner, which may result in the inhibition of the PI3K/AKT signaling pathway. This may lead to the reduction in tumor cell proliferation and the induction of tumor cell apoptosis. ARQ-092 demonstrated high enzymatic potency against AKT1, AKT2, and AKT3, as well as potent cellular inhibition of AKT activation and the phosphorylation of the downstream target PRAS40. ARQ-092 also served as a potent inhibitor of the AKT1-E17K mutant protein and inhibited tumor growth in a human xenograft mouse model of endometrial adenocarcinoma.
N-[(2S)-1-amino-3-(3-fluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methyl-3-pyrazolyl)-2-thiophenecarboxamide is a member of amphetamines. Afuresertib has been used in trials studying the treatment of Cancer and Neoplasms, Haematologic. Afuresertib is an orally bioavailable inhibitor of the serine/threonine protein kinase Akt (protein kinase B) with potential antineoplastic activity. Afuresertib binds to and inhibits the activity of Akt, which may result in inhibition of the PI3K/Akt signaling pathway and tumor cell proliferation and the induction of tumor cell apoptosis. Activation of the PI3K/Akt signaling pathway is frequently associated with tumorigenesis and dysregulated PI3K/Akt signaling may contribute to tumor resistance to a variety of antineoplastic agents.
AST-1306 is an irreversible inhibitor of EGFR, HER2, and HER4 (IC50s = 0.5, 3, and 0.8 nM, respectively). It is selective for EGFR, HER2, and HER4 over a panel of 23 additional kinases (IC50s = >10 µM). AST-1306 also inhibits EGFRT790M/L858R with an IC50 value of 12 nM in a cell-free assay. It decreases EGFR, ERK1/2, and Akt phosphorylation in Calu-3, A549, and SKOV3 cancer cells when used at concentrations ranging from 0.001 to 1 µM. AST-1306 inhibits proliferation of Calu-3, BT474, MDA-MB-468, A549, SKOV3, NCI H23, and MCF-7 cells (IC50s = 0.23-16 µM). It reduces tumor growth in Calu-3, A549, SKOV3, and HO8910 mouse xenograft models when administered at doses of 25, 50, and 100 mg/kg per day. AST-1306 TsOH is a novel irreversible inhibitor of EGFR and ErbB2 with IC50 of 0.5 nM and 3 nM, also effective in mutation EGFR T790M/L858R, more potent to ErbB2-overexpressing cells, 3000-fold selective for ErbB family than other kinases. IC50 value: 0.5/3 nM (EGFR/Erb2)[1]Target: EGFR/Erb2;Mutant EGFR T790M/L858RAST-1306 functions as an irreversible inhibitor, most likely through covalent interaction with Cys797 and Cys805 in the catalytic domains of EGFR and ErbB2, respectively. Further studies showed that AST-1306 inactivated pathways downstream of these receptors and thereby inhibited the proliferation of a panel of cancer cell lines. AST-1306 is a potent(pM) and selective inhibitor of EGFR and ErbB4 (IC50 = 500pM and 800 pM, respectively). AST-1306 blocks phosphorylation of EGFR and also prevents downstream pathways. AST-1306 also dose-dependently inhibits EGF-induced EGFR phosphorylation in the A549 cancer cell line.
Peptide M is a 50 aa synthetic peptide derived from a streptococcal M protein containing an additional C-terminal cysteine residue. Peptide M binds monomeric and dimeric human IgA of both subclasses (IgA1 and IgA2) with high specificity and affinity.
Acetylcholinesterase (AChE) inhibitor. Inhibits antigen-induced histamine release from mast cells. Inhibits nicotine-induced relaxation and concomitant noradrenaline release ex vivo. Shows antiallergic and nematocidal effects in vivo. Dehydrocorydaline is an alkaloid that has been found in C. yanhusuo and has diverse biological activities. It is herbicidal against duckweed (L. minor) when used at a concentration of 10 ppm in the growth medium. Dehydrocorydaline inhibits serotonin (5-HT;) reuptake by organic cation transporter 2 (OCT2) and dopamine reuptake by OCT3 (IC50s = 0.137 and 0.354 µM, respectively, for human recombinant transporters), as well as reduces dopamine, 5-HT, and norepinephrine reuptake in mouse brain synaptosomes. In vivo, dehydrocorydaline (1.5 and 3 mg/kg) decreases immobility time in the forced swim test in a mouse model of depression induced by chronic unpredictable mild stress. Dehydrocorydaline (10 mg/kg) reduces acetic acid-induced writhing in mice and increases the mechanical paw withdrawal threshold in a mouse model of bone cancer pain. Dehydrocorydaline chloride is an alkaloidal that has anti-inflammatory and anti-cancer activities. IC50﹠Target :In Vitro: Treatment of C2C12 myoblasts with 500 nM DHC increases the expression levels of muscle-specific proteins, including MyoD, myogenin and myosin heavy chain. Treatment with DHC elevates p38 MAPK activation and the interaction of MyoD with an E protein. Furthermore, defects in differentiation-induced p38 MAPK activation and myoblast differentiation induced by depletion of the promyogenic receptor protein Cdo in C2C12 myoblasts were restored by DHC treatment. Dehydrocorydaline significantly inhibits MCF-7 cell proliferation in a dose- dependent manner, which can be reversed by a caspase-8 inhibitor, Z-IETD-FMK. Dehydrocorydaline increases DNA fragments without affecting ΔΨm. Western blotting assay shows that dehydrocorydaline dose-dependently increases Bax protein expression and decreases Bcl-2 protein expression. Furthermore, dehydrocorydaline induces activation of caspase-7,-8 and the cleavage of PARP without affecting caspase-9. Dehydrocorydaline inhibits MCF-7 cell proliferation by inducing apoptosis mediated by regulating Bax/Bcl-2, activating caspases as well as cleaving PARP. In Vivo: Dehydrocorydaline (3.6, 6 or 10 mg/kg, i.p.) shows a dose-dependent antinociceptive effect in the acetic acid-induced writhing test and significantly attenuates the formalin-induced pain responses in mice. In the formalin test, Dehydrocorydaline decreases the expression of caspase 6 (CASP6), TNF-α, IL-1β and IL-6 proteins in the spinal cord. These findings confirm that Dehydrocorydaline has antinociceptive effects in mice.